CID 6330601

Description

Historical Development and Evolution of Tetrazolium-Based Assays

The use of tetrazolium salts in biological research has a history spanning several decades, originating with early applications in histochemistry and seed viability testing. researchgate.netconicet.gov.ar These early methods laid the groundwork for the development of more sophisticated assays used widely in modern cell biology. researchgate.net

Early tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), were among the first to be widely adopted for assessing cell viability and proliferation. promega.rouludag.edu.tr Introduced in 1983, the MTT assay became a standard method, replacing some radioactive techniques. promega.rouludag.edu.tr These salts are characterized by a positively charged tetrazole ring. nih.gov Metabolically active cells, primarily through mitochondrial dehydrogenases and other oxidoreductases, reduce the yellow MTT to an insoluble purple formazan (B1609692) product that accumulates within the cells. uludag.edu.trabcam.commdpi.comontosight.ai The amount of formazan produced is directly proportional to the number of metabolically active cells and can be quantified spectrophotometrically after solubilization with an organic solvent. uludag.edu.trmdpi.com Early applications of tetrazolium dyes like TTC and NBT included vital staining in seed testing. researchgate.net

Despite the widespread use of early tetrazolium salts like MTT, they presented certain limitations, notably the insolubility of the formazan product, which necessitated a solubilization step using organic solvents. promega.roabcam.com This step could introduce variability and artifacts into the assay. promega.roabcam.com In response to these limitations, second-generation tetrazolium salts were developed, including XTT sodium salt, MTS, and WST-1. nih.govabcam.comnih.gov

XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate) was introduced as a key colorimetric method for cell viability assessment. abcam.comsigmaaldrich.cn A major advantage of XTT over MTT is that its reduced formazan product is water-soluble. abcam.comthermofisher.com This eliminates the need for a solubilization step, simplifying the assay procedure, reducing potential errors, and making it more suitable for high-throughput screening and automation. abcam.comthermofisher.comthermofisher.com XTT is a negatively charged sulfonated tetrazolium compound. researchgate.netnih.gov Its reduction to an orange-colored formazan product by metabolically active cells is primarily driven by mitochondrial dehydrogenases and other NAD(P)H-dependent enzymes. abcam.comthermofisher.comabyntek.com This enzymatic reduction is often enhanced by the presence of an intermediate electron acceptor like phenazine (B1670421) methosulfate (PMS), which facilitates the transfer of electrons from cellular reductants to the XTT molecule. abcam.com

Early Tetrazolium Salts and their Applications in Cell Biology Research

Significance of Metabolic Activity Assessment in Biological Research

Measuring metabolic activity is a crucial aspect of biological research, providing insights into the health, function, and physiological state of cells and microorganisms. abyntek.compromega.combmglabtech.com

Metabolic activity assessment is equally vital in microbiology for understanding the physiological states of microbial populations. nih.govsymcel.com It provides a reliable indicator of viable and active microbial cells, which is particularly important in complex environments like biofilms or in studies involving microbial growth and responses to antimicrobial agents. xenometrix.chnih.govscielo.br Unlike methods that simply measure cell mass or total cell count (which can include dead or inactive cells), metabolic assays specifically detect the activity of living, respiring microorganisms. xenometrix.chnih.gov

XTT assays have been successfully applied to evaluate bacterial viability and metabolic activity under various conditions, including testing the efficacy of antimicrobial agents and studying microbial growth on different substrates, such as plastics. nih.govresearchgate.net For example, the XTT assay has been used to demonstrate the metabolic activity of Pseudomonas putida on polyurethane, indicating its ability to utilize this material as a carbon source. nih.govresearchgate.net Studies utilizing XTT and similar tetrazolium salts in microbial research have helped correlate formazan production with initial cell concentration and assess the impact of various factors on microbial activity. researchgate.net Evaluating microbial physiological states through metabolic activity provides crucial information for fields ranging from environmental microbiology to the study of host-associated microbial communities. nih.govsymcel.comresearchgate.netasm.orgpnas.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111072-31-2 |

|---|---|

Molecular Formula |

C22H17N7NaO13S2 |

Molecular Weight |

674.5 g/mol |

IUPAC Name |

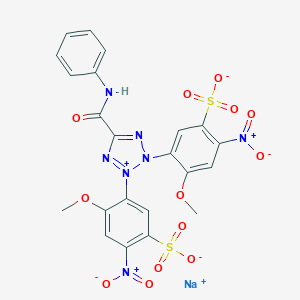

sodium 4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40); |

InChI Key |

FPEHPQATUMDNDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-].[Na] |

Appearance |

A crystalline solid |

Synonyms |

2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-inner salt-2H-tetrazolium, monosodium salt |

Origin of Product |

United States |

Mechanistic and Biochemical Principles of Xtt Sodium Salt Reduction

Cellular Bioreduction Pathways of XTT Sodium Salt

The bioreduction of XTT sodium salt is fundamentally driven by the flow of electrons originating from cellular respiration and various metabolic pathways. The transfer of these electrons is orchestrated by a network of oxidoreductase enzymes within the cell.

Involvement of Mitochondrial Dehydrogenase Enzymes

Mitochondrial dehydrogenases are key players in the reduction of tetrazolium salts, including XTT abcam.comitwreagents.com. These enzymes are crucial components of the electron transport chain (ETC) and oxidative phosphorylation, the primary processes responsible for cellular energy (ATP) production abcam.commdpi.comnih.gov.

NADH dehydrogenase, also known as Complex I, is a pivotal enzyme in the electron transport chain and plays a significant role in XTT reduction. Complex I catalyzes the oxidation of NADH, facilitating the transfer of electrons through a series of internal iron-sulfur clusters to ubiquinone mdpi.comwikipedia.orgnih.gov. This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the electrochemical gradient necessary for ATP synthesis mdpi.comwikipedia.org. Electrons derived from NADH oxidation can be directed towards the reduction of XTT abcam.com.

Succinate (B1194679) dehydrogenase (SDH), or Complex II of the electron transport chain, is another mitochondrial enzyme involved in the reduction of XTT abcam.comitwreagents.com. SDH is unique as it functions in both the citric acid cycle and the ETC, catalyzing the oxidation of succinate to fumarate (B1241708) nih.govwikipedia.org. Electrons released during this oxidation are transferred to the FAD cofactor within Complex II and subsequently through iron-sulfur clusters to ubiquinone nih.govnih.govwikipedia.org. Although Complex II does not directly translocate protons, it provides a direct entry point for electrons from the citric acid cycle into the ETC nih.govwikipedia.org. The succinate-tetrazolium reductase system in mitochondria is specifically noted for its role in reducing tetrazolium salts abcam.com. The activity of SDH can influence electron flow within the ETC, potentially affecting the reduction of external electron acceptors like XTT wikipedia.org.

Role of NADH Dehydrogenase

Contribution of Other Cellular Oxidoreductases and Flavoprotein Oxidases

In addition to the primary mitochondrial dehydrogenases, other cellular oxidoreductases and flavoprotein oxidases also contribute to XTT reduction abcam.comscience.gov. While mitochondrial enzymes are considered the main drivers, research indicates that NADH-dependent oxidoreductases located outside the classical ETC, as well as various flavoproteins, can participate in the reduction of tetrazolium salts abcam.comscience.govwur.nlnih.gov. The specific set of enzymes involved can vary depending on the cell type and its metabolic state science.gov. Some evidence suggests that XTT reduction may occur at the cell surface, facilitated by trans-plasma membrane electron transport, with reducing equivalents from mitochondrial oxidoreductases being transferred to the plasma membrane . Flavoprotein oxidases, characterized by their use of flavin cofactors and ability to be reoxidized by molecular oxygen, represent a class of enzymes potentially involved in cellular redox processes that can directly or indirectly influence XTT reduction wur.nlnih.gov.

Connection to Cellular Redox Potential and NAD(P)H Production

The reduction of XTT is closely tied to the cellular redox potential, particularly the balance between the reduced and oxidized forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH/NADP⁺) wikipedia.orgnih.gov. NAD(P)H are crucial reducing agents within the cell, generated through metabolic pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate pathway nih.govwikipedia.orgwikipedia.org. The cellular concentration of NAD(P)H reflects the metabolic activity and energy status of the cell abcam.comwikipedia.org. Enzymes that utilize NAD(P)H as cofactors can directly or indirectly donate electrons for the reduction of XTT abcam.comarxiv.org. Consequently, the amount of formazan (B1609692) produced is considered proportional to the number of metabolically active cells and their capacity to generate NAD(P)H itwreagents.comsigmaaldrich.com. XTT assays are believed to provide a measure of the pyridine (B92270) nucleotide redox status of cells .

Chemical Transformation: XTT Sodium Salt to Formazan Product

The chemical transformation of XTT sodium salt into its characteristic colored formazan product involves a two-electron reduction of the tetrazolium ring abcam.com. XTT is a negatively charged sulfonated tetrazolium compound abcam.com. Upon receiving electrons, the tetrazolium ring undergoes cleavage, yielding a highly colored, water-soluble formazan derivative sigmaaldrich.comitwreagents.com.

This reduction process typically involves the transfer of electrons from cellular reducing agents, ultimately originating from metabolic activities, to the XTT molecule. This electron transfer is often facilitated by an intermediate electron carrier, such as phenazine (B1670421) methosulfate (PMS), which is frequently included in XTT assay formulations to enhance the reaction rate and sensitivity science.govitwreagents.com. PMS accepts electrons from cellular sources (like NAD(P)H-dependent enzymes or flavoproteins) and then chemically reduces the extracellular XTT to its formazan form arxiv.org. A significant advantage of XTT is the water solubility of its formazan product, which eliminates the need for a solubilization step required with tetrazolium salts like MTT that produce insoluble formazan crystals abcam.comitwreagents.com. The intensity of the color generated is directly proportional to the quantity of formazan produced, which in turn correlates with the metabolic activity and the number of viable cells in the sample abcam.comsigmaaldrich.cnitwreagents.com.

While the precise pathways of electron transfer from various cellular enzymes to XTT can be intricate, potentially involving multiple steps and intermediate carriers, the fundamental chemical event is the reduction of the tetrazolium ring to form the colored formazan abcam.comitwreagents.com.

Illustrative Data:

| Enzyme/System | Role in XTT Reduction | Source of Electrons (Indirectly) |

| Mitochondrial Dehydrogenases | Central to the process, particularly those in the Electron Transport Chain. | Metabolic Substrates |

| NADH Dehydrogenase (Complex I) | Oxidizes NADH, transfers electrons to ubiquinone, contributing to the electron pool. | NADH (from metabolism) |

| Succinate Dehydrogenase (Complex II) | Oxidizes succinate, transfers electrons to ubiquinone, linking TCA cycle to ETC. | Succinate (from TCA cycle) |

| Other Cellular Oxidoreductases | Contribute to the reduction, potentially via trans-plasma membrane electron transport. | Various cellular reductants |

| Flavoprotein Oxidases | Involved in cellular redox processes that can influence XTT reduction. | Flavoprotein cofactors |

| NAD(P)H-dependent enzymes | Directly or indirectly transfer electrons from NAD(P)H to XTT. | NAD(P)H |

| Electron Transport Chain (ETC) | Series of protein complexes facilitating electron transfer for ATP production. | NADH, FADH₂ (from metabolism) |

| Intermediate Electron Carriers (e.g., PMS) | Facilitate electron transfer from cellular reductants to XTT. | Cellular Reductants |

This table synthesizes information from various sources regarding the enzymatic basis of XTT reduction abcam.comresearchgate.netitwreagents.commdpi.comnih.govwikipedia.orgnih.govscience.govwur.nlnih.govarxiv.orgsigmaaldrich.com.

Detailed Research Findings:

Research underscores the direct relationship between the extent of XTT reduction and the number of metabolically active cells and their metabolic capacity abcam.comitwreagents.comsigmaaldrich.com. Studies investigating the impact of electron transport chain inhibitors have provided valuable insights into the pathways involved in XTT reduction nih.gov. For example, inhibition of cytochrome oxidase (Complex IV) has been shown to stimulate cellular XTT reduction, suggesting a connection to the respiratory chain via cytochrome c nih.gov. In contrast, inhibitors targeting Complex III (antimycin A) and Complex I (rotenone) demonstrated inhibitory or slightly inhibitory effects on XTT reduction, further supporting the involvement of these complexes nih.gov. The inclusion of intermediate electron acceptors like PMS is known to significantly enhance the sensitivity of the XTT assay by improving the efficiency of electron transfer to XTT science.govitwreagents.com. The reduction of XTT is also correlated with the intracellular redox potential and the availability of NAD(P)H, highlighting the link between cellular energy metabolism and the reduction of the tetrazolium salt wikipedia.orgnih.gov.

Interactive Data Table:

Here is an interactive data table summarizing the key components involved in XTT reduction based on the search results:

Note: This interactive table provides a visual summary of the qualitative roles of different components in XTT reduction as described in the literature. It does not represent quantitative data.

Nature of the Tetrazolium Ring Cleavage

The reduction of the yellow tetrazolium salt involves the cleavage of the positively charged quaternary tetrazole ring. This chemical transformation results in the formation of the colored formazan derivative. The reduction of tetrazolium salts generally proceeds through a radical state. nih.gov

Characteristics of the Water-Soluble Formazan Derivative

The formazan derivative produced from the reduction of XTT sodium salt is notably water-soluble. abcam.comlabbox.es This is a significant advantage compared to the formazan produced by MTT, which is water-insoluble and requires organic solvents for dissolution before spectrophotometric measurement. abcam.comtandfonline.comnih.gov The water solubility of the XTT formazan allows for direct measurement of absorbance in the cell culture medium, simplifying assay procedures and making them more amenable to high-throughput screening and automation. abcam.comgoogle.com The XTT formazan is typically orange in color and absorbs light strongly at around 450 nm. sigmaaldrich.cnabcam.comlabbox.essandiego.edu

Role of Electron Coupling Agents in XTT Reduction Efficiency

The efficiency of XTT reduction by cellular enzymes can be significantly enhanced by the addition of electron coupling agents, also known as intermediate electron carriers. labbox.esserva.de These agents facilitate the transfer of electrons from cellular reductases to the extracellular XTT molecule. abcam.com Without an electron coupling agent, XTT reduction may rely on less efficient pathways, such as the production of free radicals like superoxide (B77818). researchgate.net

Mechanism of Action of Phenazine Methosulfate (PMS)

Phenazine methosulfate (PMS) is a commonly used electron coupling agent in XTT assays. labbox.esserva.de PMS acts as an electron shuttle, accepting electrons from cellular reductases, including NADH and NADPH, which are generated by metabolically active cells. rsc.orgresearchgate.net These electrons are then transferred from the reduced PMS to the XTT molecule, driving its reduction to the formazan product. rsc.org This process can occur at the cell surface or within the plasma membrane, where PMS mediates electron transfer. thermofisher.com PMS cycles between its oxidized (yellow) and reduced (colorless) states during this process. researchgate.net The application of PMS is proposed to increase the local NAD(P)H tetrazolium oxidoreductase activity by acting as an efficient acceptor of NAD(P)H-oxidizing flavoproteins. nih.gov

Optimization of Electron Coupling Agent Concentration for Enhanced Signal

The concentration of the electron coupling agent, such as PMS, is critical for optimizing the XTT assay. While PMS enhances XTT reduction and signal intensity, higher concentrations can lead to cellular toxicity and increased background absorbance due to non-enzymatic reduction of XTT. abcam.com Therefore, the optimal concentration of PMS needs to be determined for each cell line and experimental condition to achieve maximal signal without significant adverse effects. abcam.comnih.govbiotium.com Research findings indicate that the optimal XTT:PMS ratio can vary, with one source suggesting an optimal ratio of 1:0.2–0.25 mM. abcam.com Another study using NIH 3T3 cells found that a final concentration of 0.2 mg/ml XTT and 6.4 mM PMS was used in their protocol, although this PMS concentration appears significantly higher than the mM range suggested elsewhere and might warrant careful consideration and validation. tandfonline.com Other studies have used different concentrations, such as 0.32 mg/ml PMS with 1 mg/ml XTT for Candida albicans assays or 20 mg/l PMS with 180 mg/l XTT for saliva biofilm assays, highlighting the need for optimization based on the specific application and cell type. biocompare.comresearchgate.net The incubation time with the XTT/PMS solution also requires optimization, typically ranging from 1 to 4 hours or longer depending on the cell type and density. abcam.combiotium.comnih.gov

Data from a study optimizing the XTT assay for Candida albicans biofilms illustrates the impact of incubation time on absorbance, which reflects metabolic activity and viable cell number. nih.gov

| Incubation Time (hours) | Absorbance (492 nm) |

| 0.5 | Lower |

| 1 | Increased |

| 2 | Higher |

| 4 | Highest |

This table shows a general trend observed in optimization studies where longer incubation times allow for greater formazan production and thus higher absorbance readings, up to a point of saturation or potential issues like media component interference. abcam.comnih.gov

The optimal conditions, including cell seeding density, XTT concentration, PMS concentration, and incubation time, should be empirically determined for each specific cell line and experimental setup to ensure accurate and reliable results. abcam.combiotium.com

Methodological Frameworks for Xtt Based Assays in Academic Contexts

Principles of Spectrophotometric Quantification of XTT Formazan (B1609692)

The quantification of cellular metabolic activity using the XTT assay relies on measuring the absorbance of the orange formazan dye produced by viable cells. This measurement is typically performed using a spectrophotometer, commonly a microplate reader, which allows for the analysis of numerous samples simultaneously. sigmaaldrich.cnitwreagents.com The intensity of the orange color, and thus the measured absorbance, is directly proportional to the amount of formazan produced, which in turn correlates with the number of metabolically active cells in the sample. canvaxbiotech.comlabbox.esserva.deitwreagents.comitwreagents.com

Optimal Wavelengths for Absorbance Measurement

The formazan dye produced from the reduction of XTT exhibits a characteristic absorbance spectrum with a maximum absorbance in the visible light range. Several sources indicate that the optimal wavelength for measuring the absorbance of XTT formazan is typically between 450 nm and 500 nm. sigmaaldrich.cncanvaxbiotech.comlabbox.essigmaaldrich.comprotocols.io Some protocols specifically recommend measuring absorbance at 450 nm canvaxbiotech.comlabbox.esserva.de or 470 nm protocols.ioplos.org, while others suggest a range of 450-500 nm sigmaaldrich.cnsigmaaldrich.comprotocols.io. A reference wavelength, usually above 650 nm (commonly >650 nm or 630-690 nm), is often used to subtract background absorbance caused by the culture medium, cell debris, or the XTT reagent itself. sigmaaldrich.cnitwreagents.comsigmaaldrich.comprotocols.ioreprocell.com

Development and Optimization of XTT Assay Protocols

Developing and optimizing XTT assay protocols are crucial for obtaining accurate and reliable results in academic research. Several factors can influence the outcome of the assay, including cell seeding density, incubation times, culture medium components, environmental conditions, and the preparation and stability of the XTT reagent and activating solutions.

Considerations for Cell Seeding Density and Incubation Times

The number of cells seeded per well and the incubation time with the XTT reagent are critical parameters that require optimization for each specific cell type and experimental setup. canvaxbiotech.combiotium.comabcam.cn The amount of formazan produced is proportional to the number of viable cells, but this relationship is typically linear only within a certain range of cell densities and incubation times. abcam.comnih.govtandfonline.com

Seeding too few cells may result in a low signal that is difficult to distinguish from background noise, while seeding too many cells can lead to signal saturation, where the formazan production exceeds the linear range of detection or cells become overgrown and their growth is limited by confluence before the assay is read. tandfonline.combiotium.comresearchgate.net Recommended seeding densities for 96-well plates often range from 10⁴ to 10⁵ cells/well canvaxbiotech.comwindows.net, or sometimes between 5,000 and 10,000 cells per well for optimal density within 48-72 hours biotium.com. For proliferation assays, lower densities like 2,000 cells per well in a 96-well plate might be used with longer incubation times. sandiego.edu If testing different incubation times, it may be necessary to seed different cell numbers to ensure cells are within the linear range at the time of reading. researchgate.net

Incubation time with the XTT working solution also needs optimization. Typical incubation times range from 2 to 24 hours, with 2-5 hours often being sufficient for many cell types. canvaxbiotech.comitwreagents.comitwreagents.combiotium.com However, the optimal time depends on the metabolic activity and proliferation rate of the cells being studied. canvaxbiotech.combiotium.comabcam.cn Some protocols suggest incubating for 0.5-4 hours and reading at intervals until the desired signal range is reached. abcam.cn For 3D spheroid cultures, longer incubation times (e.g., 5-10 hours) might be necessary compared to 2D monolayers to maximize the signal. thermofisher.com

Impact of Culture Medium Components and Environmental Conditions

The composition of the culture medium and the environmental conditions during cell culture and the XTT assay incubation can affect cellular metabolic activity and, consequently, the XTT reduction. Standard cell culture conditions, typically 37°C in a humidified incubator with 5-6.5% CO₂, are generally used. sigmaaldrich.cnsigmaaldrich.com The culture medium itself provides essential nutrients for cell growth and metabolism. Variations in medium components, such as serum concentration or the presence of specific growth factors, cytokines, or nutrients, can influence cell proliferation and viability, which will be reflected in the XTT assay results. sigmaaldrich.cnsigmaaldrich.com For instance, studies investigating the effect of interleukins or tumor necrosis factor-alpha on cell proliferation or cytotoxicity utilize media supplemented with these factors. sigmaaldrich.cnsigmaaldrich.com The pH and osmolarity of the medium can also be factors to consider.

Preparation and Stability of XTT Reagent and Activating Solutions

The XTT assay typically involves an XTT reagent and an electron-coupling reagent, often phenazine (B1670421) methosulfate (PMS), which acts as an intermediate electron carrier to enhance the efficiency of XTT reduction. canvaxbiotech.comlabbox.esserva.detandfonline.com These reagents are usually supplied separately and need to be prepared as a working solution immediately before use. canvaxbiotech.comlabbox.esitwreagents.comabcam.cnsandiego.edu

The XTT reagent is commonly provided as a lyophilized powder or a concentrated solution. windows.netsandiego.edu The electron-coupling reagent (PMS) is usually provided as a concentrated solution. sigmaaldrich.cnsandiego.edu Preparation of the working solution involves combining the XTT reagent with the activating solution at a specific ratio, as recommended by the manufacturer. canvaxbiotech.comitwreagents.comitwreagents.comabcam.cnsandiego.edu For example, a common ratio is adding 0.1 mL of activation reagent to 5 mL of XTT reagent for one 96-well plate. sigmaaldrich.cnitwreagents.comitwreagents.comabcam.cnsandiego.edu

Proper storage and handling are essential for maintaining the stability and activity of the reagents. Both the XTT reagent and the activating solution are typically stored frozen at -20°C and protected from light. canvaxbiotech.comlabbox.esitwreagents.comitwreagents.comsigmaaldrich.comabcam.cnsandiego.edu Repeated freeze-thaw cycles should be avoided, and aliquoting the reagents after the initial thaw is recommended if the entire vial will not be used in a single experiment. itwreagents.comitwreagents.comsigmaaldrich.comsandiego.edu If sediment is observed in the thawed solutions, warming them to 37°C and swirling gently can help obtain a clear solution. labbox.esitwreagents.comitwreagents.comsigmaaldrich.comabcam.cnsandiego.edu The prepared XTT working solution should be used promptly, typically within several minutes of preparation. canvaxbiotech.comlabbox.essandiego.edu

Table 1: Example Data Representation (Illustrative)

While specific detailed research findings with numerical data tables directly fitting the outline subsections were not extensively available in the search results in a format easily extractable into a simple table without significant interpretation or potential misrepresentation, the principle of the assay involves generating data that shows a relationship between a variable (e.g., cell number, treatment concentration) and absorbance. An illustrative example of how such data might be presented is shown below, based on the described proportionality between cell number and formazan production. canvaxbiotech.comlabbox.esserva.deabcam.com

| Cell Number (per well) | Absorbance (450 nm - 650 nm) |

| 0 | 0.100 |

| 1,000 | 0.250 |

| 5,000 | 0.750 |

| 10,000 | 1.300 |

| 20,000 | 2.100 |

Note: This table is illustrative and represents a hypothetical linear relationship between cell number and absorbance within a typical working range of an XTT assay.

Assay Formats and Adaptations for High-Throughput Screening in Research

High-throughput screening (HTS) is a crucial process in modern research, particularly in drug discovery, enabling the rapid evaluation of large libraries of compounds or experimental conditions ethz.chresearchgate.net. XTT-based assays are well-suited for HTS due to their homogeneous nature and the water solubility of the formazan product, which eliminates wash or solubilization steps that can be cumbersome and difficult to automate sandiego.edu.

Microplate-Based Assay Design

XTT assays are typically performed in multi-well microplates, commonly 96- or 384-well formats, which are standard in HTS laboratories jove.comnih.govethz.ch. The design of an XTT-based HTS assay in microplates involves several key steps:

Cell Seeding: Cells are seeded into the wells of the microplate at a defined density. The optimal cell density can vary depending on the cell type and experimental conditions and often requires empirical determination to ensure a linear relationship between cell number and formazan production within the assay's detection range jove.comnih.gov.

Treatment: Test compounds or stimuli are added to the wells. Control wells containing untreated cells (positive control for viability) and often wells with only media (blank control) are included for normalization and background subtraction jove.comethz.ch.

Incubation: The cells are incubated for a period sufficient for the treatment to exert its effect.

Addition of XTT Reagent: A prepared XTT labeling mixture, typically containing XTT and an electron coupling reagent like PMS, is added to each well sandiego.edusigmaaldrich.com.

Secondary Incubation: The microplate is incubated again to allow metabolically active cells to reduce the XTT to formazan. The incubation time can vary, usually ranging from a few hours to overnight, and is determined empirically based on the cell type and desired signal intensity sandiego.edujove.comsigmaaldrich.com.

Measurement: The absorbance of the formazan product is measured directly in the microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength >650 nm) sandiego.edujove.comsigmaaldrich.com.

The microplate format allows for the simultaneous processing of numerous samples, significantly increasing throughput compared to traditional methods ethz.chmoleculardevices.com. Miniaturization to 384-well or even 1536-well plates further increases throughput and reduces reagent costs, although careful optimization is required to ensure assay compatibility and performance at smaller volumes ethz.ch.

Automation and Data Acquisition Methodologies

Automation is essential for achieving high throughput in XTT-based screening assays. Laboratory automation equipment, such as liquid handling systems and robotic plate movers, enables the precise and rapid dispensing of cells, reagents, and test compounds into microplates, minimizing manual labor and reducing variability ethz.chmoleculardevices.com.

Automated systems can manage the entire assay workflow, from cell seeding and treatment to the addition of the XTT reagent and subsequent incubation periods ethz.ch. This ensures consistency across large numbers of plates and experiments.

Data acquisition in automated XTT assays is performed using microplate readers equipped with spectrophotometric capabilities moleculardevices.com. These readers can quickly measure the absorbance of each well in a microplate. Modern microplate readers are often integrated into automated HTS platforms, allowing for seamless data transfer and processing moleculardevices.com.

Specialized software is crucial for managing the large datasets generated in HTS. This software controls the microplate reader, collects the absorbance data, performs calculations (e.g., background subtraction, normalization), and can analyze the data to identify potential hits based on predefined criteria sigmaaldrich.commoleculardevices.com. The integration of automation and sophisticated data acquisition and analysis methodologies allows for the efficient screening of thousands to millions of compounds, accelerating the pace of research and discovery ethz.chresearchgate.net.

Detailed research findings often involve dose-response curves generated from XTT assays to determine the potency of test compounds. For example, studies might show the percentage of cell viability across a range of compound concentrations, which can be used to calculate IC50 values (the concentration of a compound that inhibits cell viability by 50%) thermofisher.com.

Here is an example of how data from an XTT assay might be presented, illustrating the effect of different concentrations of a hypothetical compound on cell viability:

| Compound Concentration (µM) | Average Absorbance (450 nm - 690 nm) | Percentage Viability (%) |

| 0 (Control) | 0.850 | 100 |

| 0.1 | 0.835 | 98.2 |

| 1 | 0.790 | 92.9 |

| 10 | 0.550 | 64.7 |

| 100 | 0.120 | 14.1 |

Note: This is a hypothetical data table for illustrative purposes based on typical XTT assay results.

Such data tables, derived from automated microplate readings, allow researchers to quantitatively assess the impact of various treatments on cell viability in a high-throughput manner.

Applications of Xtt Sodium Salt in Advanced Cellular Research

Quantification of Cellular Proliferation Dynamics

The XTT assay is extensively used to quantify cellular proliferation, offering insights into how cell populations grow and expand under different conditions. sigmaaldrich.cnitwreagents.combiocompare.com The amount of formazan (B1609692) produced correlates directly with the number of metabolically active, and thus proliferating, cells. sigmaaldrich.cnabcam.comlabbox.es

Assessment of Cell Growth in Response to Exogenous Stimuli

XTT assays are valuable for measuring cell proliferation in response to a variety of exogenous stimuli, including growth factors, cytokines, mitogens, and nutrients. sigmaaldrich.cnitwreagents.comsigmaaldrich.com By exposing cells to different concentrations of these substances and measuring the resulting metabolic activity via the XTT assay, researchers can determine the proliferative effect of the stimuli. For example, studies have used the XTT assay to demonstrate the proliferative effect of exogenous HIV-1 Tat protein on human epithelial cells, observing significant responses at specific protein concentrations. nih.gov Another study utilized the XTT assay to show that acetylsalicylic acid (ASA) inhibits the proliferation of vascular smooth muscle cells (VSMCs) in a dose-dependent manner when stimulated with PDGF. ahajournals.org

An example of data demonstrating the effect of an exogenous stimulus (Tat protein) on cell proliferation, as measured by XTT assay, could be presented as follows:

| Tat Concentration (ng/mL) | Absorbance (495 nm) |

| 0 | 0.25 ± 0.02 |

| 10 | 0.30 ± 0.03 |

| 50 | 0.55 ± 0.05 |

| 100 | 0.70 ± 0.06 |

Note: This table is illustrative, based on the description of findings where higher Tat concentrations led to significant proliferative responses nih.gov. Actual values would vary based on specific experimental conditions.

Investigation of Endogenous Regulators of Cell Proliferation

Beyond exogenous factors, XTT assays are also employed to investigate the role of endogenous regulators in controlling cell proliferation. This involves manipulating the levels or activity of specific intracellular molecules and observing the impact on cell growth using the XTT assay. For instance, research has utilized the XTT assay to demonstrate that the targeted induction of endogenous VDUP1 by small activating RNA inhibits the growth of lung cancer cells, showing a concentration-dependent suppression of proliferation. nih.gov

Evaluation of Compound Effects on Cellular Metabolism and Viability

Screening of Therapeutic Agents in In Vitro Models

XTT assays are widely used in the screening of therapeutic agents, including anti-cancer drugs and other pharmaceutical compounds, in in vitro models. itwreagents.comsigmaaldrich.comdanaher.com They allow for the rapid and quantitative assessment of the cytotoxic or cytostatic effects of these compounds on various cell lines. itwreagents.comsigmaaldrich.comdanaher.com This is particularly valuable in cancer research for monitoring tumor cell growth and evaluating the efficacy of potential cancer therapies. fishersci.no The assay can be adapted for high-throughput screening, making it efficient for testing large libraries of compounds. danaher.comneolab.de Studies have used XTT assays to assess the cytotoxic effects of agents like sodium metavanadate on different cell lines.

An example illustrating the use of XTT in screening therapeutic agents could show the viability of cells treated with varying concentrations of a compound:

| Compound Concentration (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 1 | 95 |

| 10 | 80 |

| 50 | 40 |

| 100 | 10 |

Note: This table is illustrative. Actual data would depend on the specific compound and cell line tested.

Studies on Apoptosis and Necrosis Pathways

While primarily a viability and proliferation assay, the XTT assay can also provide indirect information relevant to studies on apoptosis and necrosis pathways. targetmol.comglpbio.com A decrease in metabolic activity, as detected by reduced formazan production, can indicate cell death, which may occur through apoptosis or necrosis. byonoy.com Although the XTT assay itself does not distinguish between these two forms of cell death, the observed reduction in viability can prompt further investigation using more specific methods for apoptosis and necrosis detection. biotium.comnih.gov XTT is frequently used in conjunction with other assays to provide a more complete picture of how compounds or conditions affect cell survival and death pathways. targetmol.comglpbio.com

Correlation of XTT Signal with Programmed Cell Death Indicators

The XTT assay, by measuring metabolic activity, can indirectly correlate with programmed cell death (apoptosis). A decrease in the XTT signal often indicates reduced metabolic activity, which can be a consequence of cells undergoing apoptosis or other forms of cell death. While the XTT assay itself measures metabolic status rather than directly detecting the biochemical or morphological hallmarks of apoptosis, changes in metabolic activity are an early event in many cell death pathways. cellsignal.com

However, it is important to note that the XTT assay primarily reflects metabolic activity, and a reduced signal does not exclusively confirm programmed cell death. cellsignal.comnih.gov Other factors that impair cellular metabolism without immediately leading to death can also result in a decreased XTT signal. Therefore, to confirm programmed cell death, the XTT assay results are often correlated with more specific indicators of apoptosis, such as Annexin V binding, caspase activation assays, or detection of fragmented DNA. cellsignal.comnih.gov Studies investigating the mechanisms of cell death often utilize XTT alongside these specific apoptosis detection methods to gain a comprehensive understanding of cellular responses to treatments. mdpi.com

Distinguishing Metabolic Inhibition from Cell Death Induction

A key consideration when using the XTT assay is the need to differentiate between a decrease in metabolic activity due to direct metabolic inhibition and a decrease resulting from actual cell death. nih.govresearchgate.net Since the assay measures metabolic reduction, any compound or condition that affects mitochondrial function or other cellular reductases can impact the XTT signal, even if the cells are not yet committed to a death pathway. abcam.comresearchgate.net

Researchers address this by using complementary assays that specifically measure cell membrane integrity (e.g., LDH release assay) or other indicators of cell death that are independent of metabolic activity. cellsignal.comresearchgate.nettakarabio.com For example, a substance might cause a significant drop in XTT signal by inhibiting metabolic enzymes, but if the cell membrane remains intact and there is no release of LDH, it suggests metabolic inhibition rather than cell death. Conversely, if both XTT signal decreases and LDH release increases, it is more indicative of cytotoxicity and cell death. mdpi.com Careful experimental design and the use of multiple assessment methods are crucial for accurately interpreting XTT assay results in the context of cell viability and death. nih.gov

Investigation of Cellular Stress Responses

XTT sodium salt is a valuable tool for investigating cellular stress responses, as metabolic activity is often perturbed under stress conditions.

Monitoring Metabolic Perturbations under Stress Conditions

For instance, studies investigating the effects of various stressors on different cell types have utilized the XTT assay to quantify the resulting changes in metabolic activity. nih.govresearchgate.net These studies help in understanding how cells adapt to or are negatively impacted by stressful environments at a metabolic level. frontiersin.org

Assessment of Antioxidant and Pro-oxidant Effects on Cellular Activity

The XTT assay can be employed to assess the effects of compounds with antioxidant or pro-oxidant properties on cellular activity. Antioxidants are generally expected to protect cells from oxidative stress and maintain metabolic function, potentially leading to higher XTT signals in stressed conditions compared to untreated controls. mdpi.com

Conversely, pro-oxidants can induce oxidative stress, which may damage cellular components, including mitochondria, and reduce metabolic activity, resulting in lower XTT signals. semanticscholar.orgmdpi.comnih.gov However, the interaction between pro-oxidants and tetrazolium salts can be complex. Some studies have shown that certain pro-oxidants can directly or indirectly enhance the reduction of XTT, potentially leading to an overestimation of cell viability if not carefully interpreted and controlled for. researchgate.netsemanticscholar.orgnih.gov This highlights the importance of understanding the specific mechanisms of action of the tested compounds when using the XTT assay to evaluate antioxidant or pro-oxidant effects. semanticscholar.org

Specific Cellular Models and Experimental Paradigms Utilizing XTT

The versatility of the XTT assay makes it applicable to a wide range of cellular models and experimental paradigms.

Research on Cancer Cell Lines

A major application of the XTT assay is in cancer research, particularly for studying cancer cell growth, proliferation, and evaluating the efficacy of potential anticancer agents. neolab.deabcam.comtandfonline.com Cancer cells often exhibit high metabolic rates, and the XTT assay provides a convenient and high-throughput method to measure their metabolic activity as a proxy for viability and proliferation in response to various treatments. abcam.comaacrjournals.org

Studies in Primary Cell Cultures

XTT sodium salt is employed in studies involving primary cell cultures to evaluate cell viability and proliferation under different experimental conditions. While some primary cells with low metabolic rates might require higher seeding densities or longer incubation times for sufficient color development, the assay remains a viable method for assessing their metabolic activity. rndsystems.com

Research findings demonstrate the use of XTT assays in primary cell cultures for various purposes. For instance, one study utilized the XTT assay to analyze the biofilm-producing ability and tolerance to industrial sanitizers in Salmonella spp. isolated from poultry processing plants. In this study, while visual inspection correlated with viable cell counts, OD readings from the XTT assay could not be directly correlated with plate counts, and the final OD was influenced by the sanitizers tested. unesp.br This highlights the importance of validating XTT assay results with other methods when working with specific primary cell types or in the presence of potentially interfering substances.

Another application in primary cells includes testing the biocompatibility of materials. Studies have used XTT assays to assess the cytocompatibility of various scaffolds and materials with primary cells, such as bone marrow mesenchymal stem/stromal cells (BM-MSCs). mdpi.com These studies measure the metabolic activity of primary cells in contact with material extracts to determine if the materials are cytocompatible, typically defined as maintaining cell viability above a certain percentage compared to a control. researchgate.net

Use in Stem Cell Research for Viability Assessment

XTT sodium salt plays a significant role in stem cell research, particularly for assessing the viability and proliferation of different stem cell types. The assay's ability to quantify metabolically active cells makes it suitable for monitoring stem cell responses to various factors, including growth conditions, differentiation cues, and potential therapeutic agents. sigmaaldrich.com

Research has applied the XTT assay to characterize the radioresponse of pluripotent and multipotent human stem cells, including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), as well as human neural stem cells (hNSCs) derived from these sources. nih.gov Findings from such studies can reveal dose-dependent effects on stem cell metabolic activity following irradiation. For example, one study observed a dose-dependent decline in global metabolic activity measured by the XTT assay in hESCs and iPS-hNSCs after irradiation, while iPSCs showed a different pattern. nih.gov Normalizing metabolic activity per million cells in this study revealed a dose-dependent increase in cellular metabolism for all tested cell types. nih.gov

The XTT assay is also used to evaluate the effects of novel compounds on cancer stem cells. For instance, studies investigating the therapeutic potential of substances like apigenin (B1666066) on cancer stem cells have employed the XTT assay to determine dose-dependent effects on cell proliferation. researcher.life Results from these studies can establish IC50 values, indicating the concentration of a compound required to inhibit stem cell proliferation by 50%. researcher.life Furthermore, the XTT assay can be used to assess the impact of various treatments, such as strigolactone analogues, on the viability of cancer stem-like enriched mammosphere cells, demonstrating time-dependent decreases in viability upon exposure. nih.gov

Data from stem cell research using XTT assays can be presented to show the metabolic activity or viability of cells under different conditions. The following table illustrates a hypothetical example of how XTT assay results might be presented in stem cell research, showing the metabolic activity of stem cells exposed to varying concentrations of a compound:

| Compound Concentration | Metabolic Activity (Absorbance at 450 nm) | Standard Deviation |

| Control (0 µM) | 0.850 | 0.055 |

| 1 µM | 0.790 | 0.048 |

| 5 µM | 0.620 | 0.061 |

| 10 µM | 0.450 | 0.039 |

| 20 µM | 0.210 | 0.025 |

This type of data table allows researchers to visualize the relationship between compound concentration and stem cell metabolic activity, providing insights into the compound's potential impact on stem cell viability.

Applications of Xtt Sodium Salt in Microbiological Research

Assessment of Fungal Metabolic Activity and Viability

The XTT assay is extensively used to assess the metabolic activity and viability of fungi. nih.govresearchgate.netfishersci.no This is particularly useful for studying fungal growth dynamics and their physiological responses under different conditions. nih.govresearchgate.netdsmz.de

Studies on Candida Species Growth and Metabolism

Research on Candida species frequently employs the XTT assay to quantify growth and metabolic activity. nih.govdsmz.dejove.comoup.comresearchgate.net The assay allows for the measurement of metabolically active Candida cells in both planktonic and biofilm forms. nih.govjove.com Studies have examined species- and strain-related variations in tetrazolium metabolism in Candida albicans and Candida parapsilosis using the XTT assay. nih.govresearchgate.net While the XTT assay can provide a direct relationship between colorimetric signal and cell number in actively growing cultures, variations in metabolic activity between different Candida isolates and even within different layers of a biofilm can influence the results. nih.govscielo.br For instance, mature biofilms may contain quiescent cells in the deeper layers, potentially leading to inaccuracies if metabolic activity is solely relied upon for quantification. scielo.br Modifications, such as glucose supplementation, have been explored to improve the accuracy and consistency of the XTT assay for evaluating Candida biofilms. scielo.br

An example of data from a study comparing XTT formazan (B1609692) signal produced by different Candida species and strains is shown below. researchgate.net

| Candida Species/Strain | Cell Concentration (cells/ml) | XTT Formazan Signal (OD492 nm) |

| C. albicans M61 | 10⁵ | 0.15 |

| C. albicans M61 | 10⁶ | 0.58 |

| C. albicans M61 | 10⁷ | 1.25 |

| C. albicans M61 | 10⁸ | >2.0 |

| C. parapsilosis P/A71 | 10⁵ | 0.08 |

| C. parapsilosis P/A71 | 10⁶ | 0.35 |

| C. parapsilosis P/A71 | 10⁷ | 0.85 |

| C. parapsilosis P/A71 | 10⁸ | 1.80 |

Note: Data is illustrative and based on trends observed in research findings. Actual values may vary depending on specific experimental conditions.

Applications in Antifungal Susceptibility Testing Research

The XTT assay is a valuable method for researching the susceptibility of fungi to antifungal agents. abcam.comnih.govasm.orgnepjol.info By measuring the metabolic activity of fungal cells after exposure to different concentrations of an antifungal compound, researchers can assess the effectiveness of the agent. abcam.com This is particularly relevant for studying antifungal resistance in both planktonic fungi and fungal biofilms, which often exhibit increased resistance compared to their planktonic counterparts. abcam.comnih.govnepjol.info The XTT assay has been successfully applied in susceptibility testing research for various fungal species, including Aspergillus and Zygomycetes. nih.govasm.org Studies have investigated the use of the XTT method for rapid susceptibility testing of medically important Zygomycetes, demonstrating that significant metabolic activity can be detected relatively early after inoculation, potentially allowing for faster determination of minimum inhibitory concentrations (MICs). asm.orgresearchgate.net

An example illustrating the metabolic activity of Zygomycetes at different time points using the XTT assay is presented below. asm.org

| Fungal Species | Incubation Time (h) | XTT Metabolic Activity (OD450 nm) |

| Rhizopus oryzae | 6 | 0.45 |

| Rhizopus oryzae | 8 | 0.72 |

| Rhizopus oryzae | 12 | 1.10 |

| Mucor spp. | 6 | 0.38 |

| Mucor spp. | 8 | 0.65 |

| Mucor spp. | 12 | 0.95 |

Note: Data is illustrative and based on trends observed in research findings. Actual values may vary depending on specific experimental conditions and fungal strains.

Measurement of Bacterial Metabolic Activity

XTT sodium salt is also employed to measure the metabolic activity of bacteria. abcam.comfishersci.noplos.orgplos.orgnih.gov This allows for the detection of active bacterial populations and the study of bacterial responses to various environmental conditions or antimicrobial treatments. plos.orgnih.govnih.gov

Detection of Active Bacterial Populations

The XTT assay provides a colorimetric method to detect metabolically active bacterial cells. plos.orgplos.orgnih.govnih.govnih.govresearchgate.net The reduction of XTT to its orange formazan product by bacterial respiratory enzymes indicates the presence of live, active bacteria. plos.orgnih.govresearchgate.net This method has been used for detecting bacterial metabolic activity in various contexts, including the study of bacteria capable of degrading plastic substrates like polyester (B1180765) polyurethane. plos.orgplos.orgnih.govnih.govresearchgate.net The intensity of the formazan color is directly proportional to the number of active cells, offering an advantage over turbidimetric assays where inactive or dead cells can interfere with measurements. nih.govresearchgate.net

Research into Bacterial Biofilm Development and Susceptibility

XTT assay is a useful tool in the research of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix. abcam.commdpi.comnih.gov Biofilms are known for their increased resistance to antimicrobial agents compared to planktonic bacteria. abcam.comnih.gov The XTT assay can quantify the metabolic activity of cells within a biofilm, providing insights into biofilm development and viability. abcam.commdpi.com It allows for the study of intact biofilms without disrupting their structure, which is advantageous for assessing drug susceptibility. nih.gov Researchers use the XTT assay to evaluate the antibiofilm activity of various compounds by measuring the reduction in metabolic activity within the biofilm after treatment. nih.gov

A study investigating the effect of plumbagin (B1678898) (PLB) on Staphylococcus aureus biofilms used the XTT assay to measure bacterial metabolic activity within the biofilm. The results showed a concentration-dependent decrease in metabolic activity with PLB treatment. nih.gov

| Plumbagin Concentration (µg/mL) | Metabolic Activity (% of Control) |

| 0 | 100 |

| 4 | ~95 |

| 8 | ~80 |

| 16 (MBIC) | ~64 |

| 32 | ~30 |

Note: Data is illustrative and based on trends observed in research findings. Actual values may vary depending on specific experimental conditions and bacterial strains.

Analysis of Microbial Electron Transport System (ETS) Activity

The XTT assay serves as an indirect measure of microbial activity by assessing the electron transport system (ETS) activity. researchgate.net Tetrazolium salts like XTT act as artificial electron acceptors, competing with oxygen for electrons within the ETS. researchgate.net Dehydrogenase enzymes within the ETS reduce XTT to its corresponding water-soluble formazan derivative. researchgate.netnih.gov This colorimetric change allows for the quantitative measurement of ETS activity using a spectrophotometer, typically at an absorbance around 470 nm. nih.govbiotium.comasm.org The intensity of the color is directly related to the level of dehydrogenase activity and, consequently, the metabolic activity of the microbial population. abcam.com The XTT assay offers advantages over some other tetrazolium salts, such as MTT, because its formazan product is water-soluble, eliminating the need for a solubilization step. plos.orgbiotium.com

Applications in Environmental Microbiology, e.g., Activated Sludge Research

XTT sodium salt is a valuable tool in environmental microbiology for assessing the metabolic activity of microbial communities in various ecosystems. researchgate.net Its application in activated sludge research is particularly notable. researchgate.netnih.govnih.govunirioja.es Activated sludge, a key component in wastewater treatment, harbors diverse microbial populations responsible for pollutant degradation. Measuring the ETS activity using XTT provides insights into the health and performance of these microbial communities. unirioja.es

Studies have demonstrated the utility of the XTT assay for estimating the biological activity of activated sludge under different operational regimes, including steady-state and transient conditions in chemostat cultures. researchgate.netnih.gov The production of formazan from XTT reduction in activated sludge has been shown to be dependent on the initial XTT concentration, following a saturation law, and is proportional to live cell biomass. researchgate.netnih.gov

The XTT assay has also been developed as an ecotoxicity assay to evaluate the influence of chemicals on microbial ecosystems, including those in activated sludge. researchgate.netnih.gov By measuring the inhibition of XTT reduction, the toxicity of various substances to the microbial community can be assessed. researchgate.netnih.gov For activated sludge, suitable conditions for the XTT assay have been determined, such as a test microbe concentration of 200 mg/L particulate organic carbon and an assay time of 15 minutes. researchgate.netnih.gov The sensitivity of the XTT assay using activated sludge microbes for evaluating toxicity has been found to be comparable to that of the OECD activated sludge respiration inhibition test (ASRI test). researchgate.netnih.gov

Furthermore, the XTT assay has been applied to evaluate the influence of chemicals on soil microbial communities, with results showing that the median effective concentration (EC50) value of 3,5-dichlorophenol (B58162) (3,5-DCP) using soil-extracted microbes was similar to that obtained with activated sludge. researchgate.netnih.gov This suggests the broader applicability of the XTT assay for assessing the impact of toxic chemicals on microbial ecosystems in different environmental matrices. researchgate.netnih.gov

Research using XTT in activated sludge has shown that the addition of substances like cyanide (KCN) can initially increase XTT reduction, while the addition of toxicants such as 3,5-dichlorophenol (3,5-DCP) can drastically reduce it. researchgate.netnih.gov This highlights the assay's ability to detect changes in microbial respiratory activity in response to environmental factors or pollutants. researchgate.netnih.gov

Correlation with Other Microbial Activity Indicators

In activated sludge, the XTT reduction rate has been found to be highly correlated with the oxygen uptake rate (OUR), a direct measure of microbial respiration. researchgate.netnih.gov This strong correlation suggests that XTT reduction reliably reflects the respiratory activity of the activated sludge microbial community. researchgate.netnih.gov Additionally, biological XTT reduction has been correlated with substance removal in activated sludge, further indicating its relevance as an indicator of the functional activity of the microbial community in wastewater treatment. researchgate.netnih.gov

Studies have also shown a proportionality between XTT reduction (formazan production) and live cell biomass in activated sludge. researchgate.netnih.gov This correlation is crucial for using the XTT assay to estimate the size of the metabolically active microbial population. abcam.com

While XTT reduction is a valuable proxy for metabolic activity, it's important to note that it specifically targets enzymes in the ETS. abcam.comnih.gov Other microbial activity indicators may assess different metabolic pathways or cellular components. For instance, assays based on fluorescein (B123965) diacetate (FDA) hydrolysis measure the activity of non-specific esterases, proteases, and lipases. nih.gov

Correlations between microbial respiration (which XTT reduction reflects) and microbial biomass have been observed in various environmental contexts, such as forest soils. mdpi.comucsc.eduresearchgate.net Increased microbial biomass often supports higher microbial respiration rates. researchgate.net Studies comparing different methods for measuring microbial biomass, such as fumigation-extraction and substrate-induced respiration, have also found correlations between the results obtained, indirectly supporting the link between biomass and respiratory activity. ucsc.edu

However, it is also important to consider potential limitations and factors that might influence the correlation between XTT reduction and other indicators. For example, the toxicity of tetrazolium salts to certain bacterial isolates has been observed, which could potentially affect the accuracy of viability or activity estimations, particularly in diverse environmental samples like groundwater. researchgate.netnih.gov In some cases, a significant percentage of cells killed by tetrazolium salts still contained formazan crystals, suggesting that they reduced the salt before losing viability. researchgate.net This highlights that while XTT reduction indicates metabolic activity, it may not always perfectly align with viability as determined by plate counts, especially under stressful conditions or with certain microbial strains. asm.orgresearchgate.net

Comparative Analysis and Methodological Advantages of Xtt Assays

Comparison with Other Tetrazolium-Based Assays

XTT is one of several tetrazolium salts used in cell viability assays, all relying on the principle that metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product. However, key distinctions exist among these compounds, particularly concerning the solubility of their formazan products and their performance characteristics.

Distinction from MTT Assay: Water Solubility of Formazan Product

A primary distinction between the XTT assay and the traditional MTT assay lies in the solubility of the formazan product generated upon reduction by cellular enzymes. The MTT assay produces an insoluble purple formazan that precipitates within the cells. labsolu.canih.gov This necessitates an additional step to solubilize the formazan crystals using organic solvents, such as isopropanol (B130326) or DMSO, before spectrophotometric measurement. labsolu.canih.gov This solubilization step can introduce variability and artifacts into the assay and requires the use of cytotoxic solvents. itwreagents.com

In contrast, XTT is reduced to a water-soluble orange formazan product. labsolu.canih.govitwreagents.comfishersci.ie This water solubility eliminates the need for a separate solubilization step, significantly streamlining the assay procedure and making it easier to perform. labsolu.canih.govfishersci.ie The direct measurement of the soluble formazan in the culture medium enhances the suitability of the XTT assay for high-throughput screening and automation systems. itwreagents.com Avoiding organic solvents also minimizes potential disruption to cellular components, leading to a potentially more accurate measure of viability. itwreagents.com

Comparison with MTS, WST-1, and WST-8 Assays in Sensitivity and Application Range

Like XTT, other second-generation tetrazolium salts such as MTS, WST-1, and WST-8 were developed to produce water-soluble formazans, thereby overcoming the solubilization requirement of the MTT assay. nih.govitwreagents.comfishersci.ca While sharing this key advantage, these assays can differ in sensitivity, stability, and requirements for electron acceptors like PMS (phenazine methosulfate). itwreagents.com

Studies comparing XTT with WST-1 and WST-8 have shown variations in reduction rates and sensitivity depending on the cell types and experimental conditions. itwreagents.com Generally, WST-1 and WST-8 are often reported to offer higher sensitivity and wider linear ranges compared to both XTT and MTS. fishersci.ca WST-1 is also noted for being more stable than XTT and MTS, allowing it to be used as a ready-to-use solution with longer storage stability. Similarly, WST-8 is described as being more stable and possessing higher sensitivity than XTT and MTS. fishersci.ca WST-8, often utilized in Cell Counting Kit-8 (CCK-8), is highlighted for its high sensitivity and lower toxicity compared to other water-soluble tetrazolium salts like XTT and MTS.

Despite these differences, XTT is still considered to offer good sensitivity and accuracy in many applications. The choice among XTT, MTS, WST-1, and WST-8 often depends on the specific cell line being studied, the experimental goals, and the required sensitivity and throughput.

Advantages of XTT Assays in Specific Research Contexts

The XTT assay offers several advantages that make it particularly useful in specific research contexts:

Water-Soluble Formazan: The production of a water-soluble formazan is a major advantage, eliminating the need for a solubilization step and simplifying the protocol. nih.govitwreagents.comfishersci.ie This is especially beneficial for high-throughput screening and automation. itwreagents.com

Simplicity and Speed: XTT assays are generally fast, safe, and easy to use. The one-step procedure (after adding the reagent) reduces handling time compared to assays requiring solubilization.

Sensitivity: XTT assays have demonstrated good sensitivity, allowing for the detection of subtle changes in cell viability and proliferation, and can be effective at low cell densities. itwreagents.com

Quantitative Measurement: The amount of water-soluble formazan produced is directly proportional to the number of metabolically active cells, enabling precise quantitative assessment of cell viability. nih.govitwreagents.com

Non-Radioactive: Like other tetrazolium-based assays, XTT is non-radioactive, offering a safer alternative to methods using radioactive isotopes. itwreagents.com This simplifies handling and waste disposal. itwreagents.com

Dynamic Monitoring: The soluble nature of the formazan allows for continuous color development, potentially permitting measurements at multiple time points to monitor dynamic changes in viability over time. itwreagents.comfishersci.ie

Suitability for Various Applications: XTT assays are widely used in studies assessing cell proliferation, cytotoxicity, and the effects of growth factors or inhibitory compounds on various cell types, including cancer cells and fungal cells.

While other assays may offer higher sensitivity in certain situations (e.g., WST-8, WST-1) fishersci.ca or provide different information (e.g., membrane integrity with Trypan Blue), the XTT assay's combination of ease of use, speed, quantitative nature, and avoidance of organic solvents makes it a valuable tool in numerous biological and pharmaceutical research applications, particularly in high-throughput settings.

Suitability for Continuous Monitoring and Real-Time Assays

While traditionally used as an endpoint assay, the water-soluble nature of the formazan product generated by XTT reduction offers potential for continuous monitoring in certain experimental setups. Unlike assays where the product precipitates, requiring a solubilization step that effectively ends the reaction, the soluble formazan allows for repeated absorbance measurements from the same sample over time. biotium.combiocompare.com This continuous color development can permit measurements at multiple time points, extending the detection range and providing insights into dynamic changes in cell viability or proliferation over an extended period. biotium.com This characteristic supports its use in assessing cellular responses to stimuli over durations longer than a single endpoint measurement allows.

Elimination of Solubilization Steps for Simplified Procedure

A significant advantage of the XTT assay over the MTT assay is the water solubility of its formazan product. biotium.comabcam.comcanvaxbiotech.comassaygenie.comlabbox.esnih.govtakarabio.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com In the MTT assay, the formazan product is insoluble and forms crystals within the cells, necessitating an additional step to solubilize these crystals using organic solvents like DMSO or isopropanol before spectrophotometric measurement. biotium.comabcam.combiocompare.comtakarabio.comsigmaaldrich.comnih.gov This solubilization step is time-consuming, adds variability, and can be disruptive to cellular components. abcam.comtakarabio.com The XTT assay eliminates this requirement, as the orange formazan dissolves directly into the culture medium. biotium.comabcam.comsigmaaldrich.cncanvaxbiotech.comassaygenie.comlabbox.esscientificlabs.co.uk This simplification reduces assay time, minimizes handling steps, decreases potential errors, and makes the XTT assay more amenable to high-throughput screening and automation systems. abcam.comcanvaxbiotech.comassaygenie.comlabbox.esnih.govrndsystems.com

Limitations and Methodological Considerations in Xtt Based Research

Interference Factors and Potential for Inaccurate Results

Several factors can interfere with the XTT assay, leading to misleading results that may not accurately reflect true cell viability or proliferation.

Influence of Superoxide (B77818) Formation and Reactive Oxygen Species (ROS)

Superoxide radicals (O₂⁻) and other reactive oxygen species (ROS) can directly reduce tetrazolium salts, including XTT, to their colored formazan (B1609692) products, independent of cellular metabolic activity researchgate.netresearchgate.netnih.govnih.gov. This non-enzymatic reduction can lead to an overestimation of cell viability, particularly in experimental conditions that induce significant ROS production researchgate.netresearchgate.net. For instance, studies investigating the effects of nanomaterials like nano-TiO₂ have shown that the induction of superoxide formation can interfere with XTT assay results researchgate.net. XTT appears to be more sensitive to superoxide than MTT, another tetrazolium salt researchgate.net. The reduction rate of XTT by superoxide is reported to be 1.5 times that of MTT researchgate.net. The presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide, can inhibit XTT reduction in such cases, indicating the involvement of superoxide researchgate.netnih.gov. Therefore, when working with compounds or conditions known to induce ROS, the contribution of non-enzymatic reduction by superoxide needs to be considered and potentially controlled for.

Interactions with Specific Chemical Compounds

Certain chemical compounds can directly interact with XTT or its formazan product, leading to altered absorbance readings and skewed results abcam.comaniara.com. Colored compounds in the culture medium or test substances can absorb light at the same wavelength used for formazan detection (typically around 450 nm), causing interference aniara.comsigmaaldrich.com. Additionally, substances that inhibit dehydrogenase enzymes can reduce the metabolic conversion of XTT, leading to an underestimation of viable cells aniara.com. Conversely, reducing agents, such as ascorbic acid, dithiothreitol (B142953) (DTT), mercaptoethanol, reduced glutathione, and L-ascorbic acid, can non-enzymatically reduce tetrazolium salts, including XTT, in the absence of cells, resulting in increased background absorbance hereon.denih.gov. Including cell-free controls containing the test compounds and media components is essential to identify and account for such direct interactions or non-enzymatic reduction abcam.comnih.gov. High serum concentrations in the media can also be a source of interference abcam.comrndsystems.com. Switching to phenol (B47542) red-free medium and reducing serum concentration during the assay might help mitigate some of these issues, although reducing serum might also impact cell proliferation abcam.comsigmaaldrich.com.

Variability and Standardization Challenges in XTT Assays

Despite its advantages, the XTT assay can exhibit variability, and achieving standardization across different experimental setups can be challenging.

Species- and Strain-Related Variations in Tetrazolium Metabolism

The efficiency of XTT reduction can vary significantly depending on the cell type, species, and even strain being studied abcam.comnih.govasm.orgelsevier.es. This is attributed to differences in metabolic activity, the expression levels of reductase enzymes (such as mitochondrial dehydrogenases), and cellular membrane properties that affect XTT uptake or interaction abcam.comnih.gov. For instance, studies on Candida species have shown marked variations in XTT metabolism between Candida albicans and Candida parapsilosis, and even among different strains of the same species nih.govasm.orgelsevier.es.

| Species/Strain | XTT Formazan Signal (Absorbance at 492 nm) - Example Data (Arbitrary Units) | Notes |

| Candida albicans M61 | High | Consistent increase with cell density |

| Candida albicans GDH | High | Similar to M61 |

| Candida parapsilosis P/A71 | Variable, profound increase at high inoculum levels | Different response compared to C. albicans |

| Candida parapsilosis P92 | Lower compared to C. albicans strains | Requires higher cell density for signal |

Dependence on Cellular Metabolic Status

The XTT assay measures metabolic activity as a proxy for cell viability abcam.comcanvaxbiotech.com. Consequently, the results are dependent on the metabolic status of the cells abcam.com. Changes in cellular metabolism due to experimental treatments, nutrient availability, or growth phase can influence the rate of XTT reduction, even if the actual number of viable cells has not changed proportionally abcam.com. For example, cells undergoing metabolic shifts (e.g., from oxidative phosphorylation to glycolysis) or experiencing altered energy production may show reduced XTT conversion despite being viable. The assay may lack sensitivity for cells with low metabolic activity or altered transport mechanisms abcam.com. Therefore, interpreting XTT results requires consideration of the potential impact of experimental conditions on cellular metabolism, and it may be beneficial to complement XTT assays with methods that assess other aspects of cellular health, such as membrane integrity or apoptotic markers abcam.com.

Need for Rigorous Calibration and Control Experiments

Rigorous calibration and the inclusion of appropriate control experiments are crucial for obtaining reliable data from XTT assays. The relationship between formazan production and cell number or metabolic activity can vary, making a standard curve essential for quantitative analysis. windows.netthermofisher.com

Key controls that should be included are:

Medium control: Wells containing only culture medium without cells to measure background absorbance. abcam.comthermofisher.comhimedialabs.com

Cell control: Wells with cells and medium but without the experimental compound or treatment to establish a baseline for 100% viability. abcam.comhimedialabs.com

Vehicle control: If the experimental compound is dissolved in a solvent, control wells with cells and the solvent at the highest concentration used in the experiment are necessary to account for any potential effects of the vehicle on cell viability or metabolic activity. himedialabs.com

Factors such as cell density, incubation time with XTT, and media composition can significantly influence the assay results and should be optimized for each cell line and experimental setup. himedialabs.comnih.gov For instance, the linear range of the assay, where absorbance is directly proportional to cell number, needs to be determined to ensure accurate quantification. himedialabs.comnih.gov Using cell densities outside this linear range can lead to a loss of linearity and reduced sensitivity. Longer incubation times with XTT may be necessary for low cell numbers or cell types with low metabolic activity, but excessively long incubations can lead to signal saturation. nih.gov

Interference from components in the culture medium or the tested compounds can also affect XTT reduction. himedialabs.comresearchgate.netabcam.comnih.gov Extracellular reducing substances present in the media, such as ascorbic acid, cholesterol, alpha-tocopherol, and dithiothreitol, can reduce XTT abiotically, leading to false positive results. himedialabs.comresearchgate.net Including appropriate controls with the same medium composition and vehicle is important to account for this background reduction. himedialabs.com Dual-wavelength readings (measuring absorbance at the formazan's peak absorbance, typically around 450-490 nm, and a reference wavelength, typically around 650-690 nm) can help to correct for background noise caused by cell debris, excess coupling reagent, or other interfering substances. abcam.comthermofisher.comthermofisher.com

Cell Type Specificity and Applicability Ranges

The XTT assay's reliance on cellular metabolic activity means that its applicability and the interpretation of results can vary significantly between different cell types.

Differences in XTT Reduction Rates Across Various Cell Lines

Different cell lines exhibit varying rates of XTT reduction due to inherent differences in their metabolic activity, the expression levels of relevant reductases (particularly mitochondrial dehydrogenases), and membrane properties. abcam.comhimedialabs.comscirp.org This means that a standard protocol or incubation time may not be optimal for all cell types.

Research has shown that even closely related cell types or different strains of the same species can display marked variations in tetrazolium metabolism. nih.gov For example, studies comparing different Candida strains using XTT and WST-8 assays found significant variations in signal intensity and response curves, highlighting the importance of assessing tetrazolium metabolism for each specific strain. nih.gov

Differences in the rate of formazan exocytosis, the process by which the reduced formazan product is transported out of the cell, can also contribute to variations in observed XTT reduction rates between cell lines. scirp.org Factors affecting exocytosis can differ between cell types, influencing the amount of soluble formazan detected in the supernatant. scirp.org In some cases, a significant amount of formazan product may be retained intracellularly, necessitating a solubilization step (though less common with XTT than MTT) to obtain the total signal. nih.gov

Considerations for Poorly Metabolizing Cells